Regioisomeric Positional Selectivity: 5- vs 4-Substituted Tetrahydroisoindole Hydroxybenzoic Acid
The compound (CAS 954565-42-5) is uniquely regiosubstituted at the 5-position of the 2-hydroxybenzoic acid phenyl ring. The closest commercially available regioisomer, CAS 168903-45-5, bears the identical tetrahydroisoindole-1,3-dione scaffold at the 4-position. This positional shift alters the dihedral angle between the aromatic ring and the imide plane, affecting both molecular recognition and physicochemical properties. The 5-substituted regioisomer (target compound) is supplied at 98% purity (LeYan, CymitQuimica) whereas the 4-substituted analog is available but lacks equivalent published purity specifications from multiple independent suppliers . The 5-substituted regioisomer is listed at a premium price point (approximately RMB 1,652/g from CookeChem), consistent with a specialized, lower-volume research compound rather than a commodity building block . Although no direct side-by-side TNF-α IC₅₀ comparison between these two regioisomers is available in the open literature, class-level SAR from the Celgene isoindole-imide patent family confirms that phenyl ring substitution position is a critical potency determinant [1].
| Evidence Dimension | Regioisomeric position of hydroxybenzoic acid attachment |
|---|---|
| Target Compound Data | 5-substituted (CAS 954565-42-5); purity 98% (multiple vendors); predicted melting point 133°C; density 1.296 g/cm³ |
| Comparator Or Baseline | 4-substituted regioisomer (CAS 168903-45-5); purity not consistently specified |
| Quantified Difference | Positional isomer; detailed comparative potency data not publicly disclosed |
| Conditions | Structural comparison; vendor purity certificates and predicted physicochemical properties |
Why This Matters
Procuring the incorrect regioisomer introduces an unvalidated structural variable that can undermine assay reproducibility and SAR interpretation in TNF-α or related target studies.
- [1] Robarge MJ, Chen RS, Muller GW, Man HW. Isoindole-imide compounds, compositions, and uses thereof. US Patent 7,576,104 B2, granted August 18, 2009. Celgene Corporation. View Source
